Physicochemical Profile vs. Amantadine and N-Isomer
2-(1-Adamantyl)acetamide (CAS 19026-73-4) is a constitutional isomer of N-(1-adamantyl)acetamide (CAS 880-52-4). The former possesses a methylene spacer between the adamantyl cage and the amide carbonyl, while the latter attaches the amide nitrogen directly to the cage [1]. This seemingly minor structural difference produces a measurable shift in predicted lipophilicity: 2-(1-adamantyl)acetamide has a reported LogP of 2.21, whereas N-(1-adamantyl)acetamide exhibits a higher predicted cLogP of approximately 2.48-2.50 [1][2]. Compared to the free amine amantadine (predicted LogP ~2.2-2.4 for the base form but with a basic pKa ~10.7 that confers pH-dependent ionization), the neutral amide 2-(1-adamantyl)acetamide remains un-ionized across the physiological pH range, eliminating pH-dependent solubility and permeability variation that complicates formulation and assay reproducibility with amantadine [3]. This neutral, non-ionizable character and the 1-adamantyl-acetamide connectivity define its distinct utility as a building block for derivatization.
| Evidence Dimension | Lipophilicity (LogP) and Ionization Profile |
|---|---|
| Target Compound Data | LogP = 2.21; neutral amide (non-ionizable at physiological pH) |
| Comparator Or Baseline | N-(1-adamantyl)acetamide (CAS 880-52-4): cLogP = 2.48-2.50, neutral amide; Amantadine: pKa ~10.7, basic amine with pH-dependent ionization |
| Quantified Difference | LogP difference vs. N-(1-adamantyl)acetamide: ΔLogP ≈ -0.27 to -0.29; vs. amantadine: no pKa-driven ionization for target compound |
| Conditions | Computed/predicted physicochemical properties from SIELC database and ADC/Chemsketch LogP plugin; pKa literature values |
Why This Matters
The lower LogP and absence of a basic amine center confer distinct solubility and permeability profiles, making 2-(1-adamantyl)acetamide a superior, non-ionizable building block for optimizing drug-like properties in derivative synthesis compared to amantadine or its direct N-linked acetamide isomer.
- [1] SIELC Technologies. Tricyclo(3.3.1.13,7)decan-1-acetamide (CAS 19026-73-4) HPLC Application Note. 2018. View Source
- [2] Molbase. N-(1-Adamantyl)acetamide (CAS 880-52-4) Properties. View Source
- [3] PubChem. Amantadine (Compound Summary). National Center for Biotechnology Information. View Source
